Bienvenue dans la boutique en ligne BenchChem!

4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one

Chemical Procurement Data Deficiency Evidence-Based Selection

This specialized piperazinyl-pyrimidine derivative is offered exclusively via custom synthesis, with no pre-existing quantitative biological or physicochemical comparisons available. Procurement is recommended solely for laboratories equipped to characterize it in-house and establish their own performance benchmarks. Standard analytical documentation (HPLC, NMR, MS) accompanies every batch to support independent verification. Contact us to discuss scale, purity targets, and delivery timelines for your research program.

Molecular Formula C23H26N6O
Molecular Weight 402.502
CAS No. 1421505-82-9
Cat. No. B2772142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one
CAS1421505-82-9
Molecular FormulaC23H26N6O
Molecular Weight402.502
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)CCCC4=CC=CC=C4
InChIInChI=1S/C23H26N6O/c30-23(11-6-9-19-7-2-1-3-8-19)29-15-13-28(14-16-29)22-17-21(25-18-26-22)27-20-10-4-5-12-24-20/h1-5,7-8,10,12,17-18H,6,9,11,13-16H2,(H,24,25,26,27)
InChIKeyAQDSMMOILFQBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Data Procurement for 4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one (CAS 1421505-82-9): A Task Failure Analysis


The compound 4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one (CAS 1421505-82-9) is a synthetic piperazinyl-pyrimidine derivative. An exhaustive search was conducted to identify primary research papers, patents, or authoritative database records containing quantitative biological or physicochemical data for this specific compound, as required to construct a comparative evidence guide. This search yielded no results meeting the mandatory evidence admission rules. The compound was found only on vendor or general chemical database pages which are excluded from the analysis or do not contain the required quantitative, comparator-based data. Therefore, a baseline overview of its verified characteristics cannot be established.

Generic Substitution Risk Assessment for 4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one: Data Unavailable


A foundational premise of a product-specific evidence guide is that in-class compounds cannot be simply interchanged due to quantifiable differences in potency, selectivity, or pharmacokinetics. For this compound, no such differentiating data could be located. Without quantitative evidence in the form of direct head-to-head comparisons, cross-study analyses, or even reliable class-level inferences, it is impossible to construct a valid argument for why a scientific or industrial user should prioritize this compound over any related analog. Any generic statement to this effect would be speculation and is prohibited.

Specific Quantitative Evidence for Procuring 4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one: Analysis Result


Failure to Find Valid Quantitative Differentiation Data

After an exhaustive search across primary research papers, patents, and authoritative databases, no quantitative data (e.g., IC50, Ki, selectivity ratios, pharmacokinetic parameters) was found for 4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one that meets the evidence admission rules. Specifically, no data point could be paired with a clear comparator, baseline, or defined assay system. The available sources are limited to vendor pages and general chemical databases , which do not contain the required comparative, quantitative information. Consequently, the core question—'Why should a scientific or industrial user prioritize this compound over a closely related analog or alternative?'—cannot be answered with the mandated level of rigor.

Chemical Procurement Data Deficiency Evidence-Based Selection

Validated Application Scenarios for 4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one: None Identified


No Evidence-Based Scenarios Can Be Constructed

The generation of application scenarios must stem directly from the quantitative evidence established in Section 3. Since Section 3 contains no high-strength differential evidence, it is impossible to present any scenario with the required scientific backing. Proposing potential applications without such evidence, such as suggesting its use as a kinase inhibitor or chemical probe, would introduce unverified selling points and is strictly prohibited. Therefore, no credible research or industrial application scenario can be recommended at this time.

Quote Request

Request a Quote for 4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.